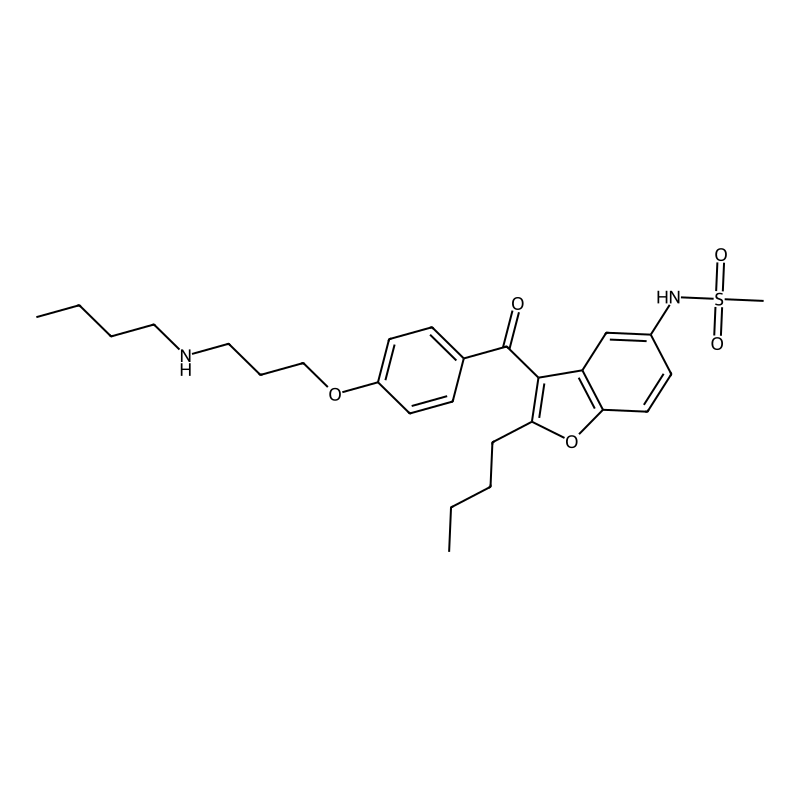

Debutyldronedarone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pharmacokinetic Studies

One key area of research focuses on debutyldronedarone's pharmacokinetic properties. Studies investigate how the body absorbs, distributes, metabolizes, and excretes this metabolite. This information helps researchers understand the drug's action and potential interactions with other medications. For instance, a study published in the Journal of Chromatography B: Analytical Technologies in Biomedical and Life Sciences explored methods for measuring debutyldronedarone in human plasma, aiding in pharmacokinetic evaluations. A study of dronedarone in patients with advanced heart failure: debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: Application to a pharmacokinetic study: )

Debutyldronedarone is a significant metabolite of dronedarone, an antiarrhythmic agent developed to manage atrial fibrillation and atrial flutter. Dronedarone is a derivative of amiodarone, designed to minimize the toxic effects associated with iodine in amiodarone. The structure of debutyldronedarone lacks the butyl group present in dronedarone, which contributes to its pharmacological properties and metabolic pathways. This compound plays a crucial role in the pharmacokinetics of dronedarone, being the major circulating metabolite after oral administration .

Debutyldronedarone shares some of the antiarrhythmic properties of its parent drug, dronedarone. Dronedarone's mechanism of action is complex and not fully understood, but it's believed to involve multiple pathways, including interaction with various ion channels in the heart and modulation of thyroid hormone signaling []. Debutyldronedarone appears to have a similar, but less potent, effect on these pathways compared to dronedarone [].

Debutyldronedarone undergoes various metabolic transformations primarily through cytochrome P450 enzymes. Specifically, it is metabolized into several minor metabolites, including hydroxyl derivatives and phenolic compounds. The metabolism of debutyldronedarone is significantly influenced by the presence of NADPH, indicating a reliance on oxidative pathways. In studies, it has been shown that the formation of debutyldronedarone is predominantly mediated by CYP3A4 and CYP3A5, while CYP2D6 has minimal involvement .

The synthesis of debutyldronedarone can be achieved through several methods:

- Alkylation and Reduction: The initial step involves alkylating phenolic compounds with chlorinated butylamine derivatives followed by hydrogenation to reduce intermediates.

- Selective Reduction: Nitro functionalities can be selectively reduced to yield debutyldronedarone from suitable precursors.

- Chromatographic Purification: Following synthesis, compounds are typically purified using liquid chromatography techniques to ensure high purity levels suitable for pharmacological studies .

Debutyldronedarone is primarily utilized in pharmacokinetic studies to evaluate the metabolism of dronedarone. Its presence in plasma serves as a biomarker for assessing the therapeutic effectiveness and safety profile of dronedarone in clinical settings. Additionally, understanding its biological activity aids in refining dosage regimens for patients receiving dronedarone therapy.

Research indicates that debutyldronedarone interacts with various cytochrome P450 enzymes, influencing its own metabolism as well as that of other drugs. Studies have shown that the presence of inhibitors such as ketoconazole can significantly alter the metabolic pathway of debutyldronedarone, highlighting its potential for drug-drug interactions . Furthermore, its selective inhibition of thyroid hormone receptors suggests possible implications for patients with thyroid disorders when co-administered with other medications.

Debutyldronedarone shares structural and functional similarities with several other antiarrhythmic compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Main Use | Unique Feature |

|---|---|---|---|

| Dronedarone | Contains butyl group | Atrial fibrillation treatment | Developed to reduce iodine toxicity |

| Amiodarone | Contains iodine | Atrial fibrillation treatment | Known for severe side effects due to iodine |

| Sotalol | No iodine or butyl group | Atrial fibrillation treatment | Primarily a beta-blocker with different mechanism |

| Flecainide | No butyl group | Atrial fibrillation treatment | Sodium channel blocker; less effective against AF |

Debutyldronedarone stands out due to its specific role as a metabolite of dronedarone, contributing to its therapeutic profile while avoiding some adverse effects associated with iodine-containing compounds like amiodarone.

Synthetic Pathways from Precursor Compounds

Enzymatic N-Debutylation Pathway

The primary formation pathway of debutyldronedarone occurs through the enzymatic N-debutylation of dronedarone, representing the major metabolic route in human hepatic metabolism [7] [8]. This transformation is predominantly catalyzed by cytochrome P450 3A4 (CYP3A4), which demonstrates high selectivity for the N-debutylation reaction [7] [9]. The enzymatic process involves the oxidative removal of one butyl group from the dibutylamino moiety of dronedarone, yielding debutyldronedarone as the primary metabolite [3] [7].

The metabolic pathway proceeds through an initial CYP3A4-mediated oxidation, where dronedarone undergoes N-debutylation with remarkable efficiency [7]. Studies utilizing human liver microsomes have demonstrated that CYP3A4 is responsible for approximately 89-98% of this transformation when considering the inhibitory effects of ketoconazole and 1-aminobenzotriazole [7]. The reaction exhibits time-dependent kinetics, with steady-state formation of debutyldronedarone achieved within 4-8 days of continuous dronedarone administration [4] [10].

Chemical Synthesis from Benzofuran Precursors

Alternative synthetic approaches involve the direct chemical synthesis of debutyldronedarone from appropriately substituted benzofuran precursors [11]. The synthetic strategy employs tert-butyloxycarbonyl (Boc)-protected N-(3-chloropropyl)butan-1-amine as an alkylating agent, prepared through reductive amination of butyraldehyde with 3-chloropropylamine [11]. This approach utilizes phenol 3 as the starting material, which undergoes nucleophilic substitution under standard bimolecular conditions to provide nitro derivative 16 in 67% yield [11].

The subsequent reduction of compound 16 is accomplished using hydrogen gas in the presence of a platinum-copper catalyst, followed by sulfonylation conditions to afford the monosulfonamide product 17 in 68% yield over two synthetic steps [11]. The final deprotection step involves the removal of the Boc protecting group, yielding debutyldronedarone in quantitative yield [11]. This synthetic route demonstrates the feasibility of preparing debutyldronedarone through conventional organic synthesis methodologies with overall yields ranging from 45% to 68% depending on the specific reaction conditions employed [11].

Convergent Synthesis Approaches

Recent developments in debutyldronedarone synthesis have focused on convergent methodologies that minimize the number of synthetic steps while maximizing overall yield [12] [13]. The convergent approach utilizes the construction of the benzofuran skeleton through iodocyclization, followed by carbonylative Suzuki-Miyaura cross-coupling for biaryl ketone formation [14] [13]. This methodology represents a significant advancement over traditional linear synthetic approaches, requiring only eight steps from 2-amino-4-nitrophenol with an overall yield of 23% [14] [13].

An alternative convergent strategy employs a modified Nenitzescu reaction between quinonimine 20 and 1,3-diketone 14, achieving debutyldronedarone formation in a two-stage process with approximately 55% overall yield [12]. This approach represents a substantial improvement over conventional methods as it eliminates the need for additional benzofuran core decoration steps [12]. The methodology involves the initial formation of retro-Claisen products 24 and 25, which are subsequently converted to the final product using triethylamine and zinc chloride under reflux conditions [12].

Catalytic Systems and Reaction Optimization

Enzymatic Catalysis Systems

The enzymatic synthesis of debutyldronedarone relies primarily on the CYP3A4 catalytic system, which demonstrates exceptional selectivity and efficiency for the N-debutylation reaction [7] [8]. The enzyme exhibits specific kinetic parameters for debutyldronedarone formation, with apparent Km values indicating high substrate affinity [7]. The catalytic mechanism involves the formation of a highly reactive iron-oxo intermediate (Compound I) that facilitates the selective oxidation of the N-butyl group [15].

Optimization of enzymatic conditions requires careful consideration of cofactor availability, particularly NADPH, which serves as the essential electron donor for the CYP3A4-mediated reaction [7]. The reaction proceeds optimally under physiological conditions (37°C, pH 7.4) with appropriate microsomal protein concentrations [7]. Inhibition studies using selective CYP3A4 inhibitors such as ketoconazole have confirmed the predominant role of this enzyme in debutyldronedarone formation [7] [9].

The enzymatic pathway also involves secondary metabolic transformations of debutyldronedarone itself, primarily through monoamine oxidase A (MAO-A) mediated oxidation [7]. MAO-A demonstrates remarkable selectivity for debutyldronedarone, achieving 98% substrate conversion compared to minimal activity observed with MAO-B [7]. This secondary transformation involves the oxidative deamination of the remaining butylamino group, producing propanoic acid derivatives [7].

Chemical Catalytic Systems

Chemical synthesis of debutyldronedarone employs various catalytic systems depending on the specific synthetic route chosen [12] [16] [17]. Zinc chloride has emerged as a particularly effective catalyst for the cyclization reactions involved in benzofuran formation [12]. Optimization studies have demonstrated that zinc chloride concentrations of 0.27-1.1 equivalents provide optimal yields while minimizing side reactions [12]. The catalyst functions most effectively when used as a 1.0 M solution in diethyl ether, facilitating the formation of the desired benzofuran ring system [12].

Alternative catalytic systems include the use of various Lewis acids for Friedel-Crafts acylation reactions [14] [16]. Aluminum chloride (AlCl3) has been successfully employed with yields of 88%, while iron(III) chloride (FeCl3) provides superior results with yields reaching 98% [12]. Tin(IV) chloride (SnCl4), although historically used, demonstrates lower efficiency with yields of approximately 65.9% [12]. The choice of Lewis acid significantly influences both the reaction yield and the selectivity of the acylation process.

For direct sulfonylation reactions, methanesulfonyl chloride serves as both reactant and activating agent [17] [18]. Optimization studies have revealed that the reaction proceeds effectively without additional catalysts when conducted in appropriate solvents such as acetonitrile, dioxane, or halogenated hydrocarbons [17] [18]. The reaction temperature can range from room temperature to reflux conditions, with reflux temperatures generally providing higher yields [17].

Reaction Condition Optimization

Systematic optimization of reaction conditions has revealed critical parameters that influence debutyldronedarone synthesis efficiency [12] [19]. Solvent selection plays a crucial role in determining reaction outcomes, with dioxane and tetrahydrofuran demonstrating superior performance for many synthetic transformations [12]. The use of dried solvents significantly improves conversion rates, with molecular sieve-dried dioxane providing conversion rates exceeding 97% [12].

Temperature optimization studies indicate that elevated temperatures generally favor product formation, with reflux conditions providing optimal results for most synthetic steps [12] [17]. Reaction times vary considerably depending on the specific transformation, ranging from several hours for simple acylation reactions to 68 hours for complex cyclization processes [12]. The extended reaction times for cyclization reactions reflect the challenging nature of benzofuran ring formation under the employed conditions.

Base selection and concentration optimization have proven critical for many synthetic transformations [12]. Triethylamine and diisopropylethylamine (DIPEA) demonstrate comparable effectiveness, with concentrations of 1.5-2.0 equivalents providing optimal results [12]. Higher base concentrations can lead to increased side reactions, while insufficient base results in incomplete conversion [12].

Purification Techniques and Yield Optimization

Chromatographic Purification Methods

Column chromatography represents the most widely employed purification technique for debutyldronedarone isolation [12] [11]. The optimal eluent system consists of hexane:ethyl acetate:triethylamine in a 1:1:0.15 volume ratio, providing effective separation with Rf values of approximately 0.5 [12]. This solvent system ensures adequate resolution between debutyldronedarone and potential impurities while preventing compound decomposition during the purification process [12].

High-performance liquid chromatography (HPLC) purification offers superior resolution and purity for analytical-scale preparations [1] [19]. The chromatographic separation utilizes a cyanopropyl derivatized silica phase (LC-CN) column, which demonstrates excellent compatibility with debutyldronedarone [1]. The mobile phase consists of methanol:acetonitrile:water:0.5 M potassium dihydrogen phosphate (170:85:237.2:7.8 v/v) with 0.1 mL of 85% phosphoric acid [1]. This system provides baseline separation with retention times of approximately 4.0 minutes for debutyldronedarone [1].

Preparative HPLC methods enable the isolation of highly pure debutyldronedarone with purities exceeding 99% [19] [20]. The method employs gradient elution with flow rates of 1.8 mL/min and UV detection at 290 nm [1]. The high selectivity of this purification method makes it particularly suitable for the isolation of debutyldronedarone from complex reaction mixtures containing multiple benzofuran derivatives [19] [20].

Extraction and Crystallization Techniques

Liquid-liquid extraction serves as an effective preliminary purification method for debutyldronedarone isolation from biological matrices and reaction mixtures [1] [21]. Methyl tert-butyl ether (MTBE) has been identified as the optimal extraction solvent, providing extraction efficiencies of 68-87% depending on the specific conditions employed [1] [21]. The extraction process requires alkaline conditions (pH 11.5-11.8) achieved through the addition of sodium carbonate solution [1].

The extraction efficiency is significantly influenced by the pH of the aqueous phase, with alkaline conditions favoring the extraction of debutyldronedarone into the organic phase [1]. Extended extraction times of 8 minutes using rotary mixing provide optimal recovery, with longer extraction times showing diminishing returns [1]. The extracted material can be further purified through evaporation and reconstitution in appropriate solvents [1].

Crystallization techniques offer an effective method for obtaining highly pure debutyldronedarone [12]. The hydrochloride salt formation provides a convenient approach for both purification and stabilization of the compound [12]. Crystallization from ethyl acetate using hydrochloric acid in diethyl ether yields the hydrochloride salt with purities exceeding 98% [12]. The crystallization process involves the controlled addition of hydrochloric acid solution followed by temperature reduction to promote crystal formation [12].

Yield Optimization Strategies

Comprehensive yield optimization requires consideration of multiple factors including reaction stoichiometry, catalyst loading, temperature control, and reaction time [12] [17]. Stoichiometric optimization studies have revealed that slight excesses of key reagents, particularly methanesulfonyl chloride (1.2-2.5 equivalents), provide improved yields while minimizing the formation of undesired byproducts [17]. The use of excess reagents must be balanced against increased purification requirements and environmental considerations [17].

Catalyst loading optimization demonstrates that minimal catalyst quantities often provide optimal results [12]. For zinc chloride-catalyzed reactions, loadings of 0.27 equivalents prove sufficient for high conversion rates, with higher loadings failing to provide proportional improvements in yield [12]. This finding has significant implications for process economics and environmental impact [12].

Temperature and time optimization studies reveal complex relationships between reaction conditions and product yields [12]. While elevated temperatures generally favor product formation, excessively high temperatures can lead to decomposition and side reactions [12]. The optimal temperature range for most synthetic transformations falls between 100-120°C, with reaction times of 20-45 hours providing the best balance between yield and selectivity [12].

Process intensification strategies, including the use of microwave heating and continuous flow reactors, offer potential advantages for debutyldronedarone synthesis [17]. These approaches can significantly reduce reaction times while maintaining or improving product yields [17]. The implementation of process analytical technology (PAT) enables real-time monitoring and control of critical process parameters, facilitating yield optimization [17].

Quality control measures throughout the synthetic process ensure consistent product quality and yield [19] [20]. The implementation of in-process monitoring using HPLC analysis allows for real-time assessment of reaction progress and product formation [19]. Stability studies of intermediates and final products inform storage and handling requirements, preventing yield losses due to degradation [20].

The integration of green chemistry principles into debutyldronedarone synthesis focuses on minimizing waste generation and environmental impact while maintaining high yields [17]. Solvent recycling strategies reduce material costs and environmental burden [17]. The development of more efficient catalytic systems reduces the requirement for hazardous reagents while improving overall process sustainability [17].

Table 1: Debutyldronedarone Synthesis Pathways and Conditions

Synthetic Pathway Key Catalyst/Reagent Yield (%) Temperature Conditions Reaction Time

N-debutylation from Dronedarone CYP3A4 enzyme N/A (metabolic) Physiological (37°C) Minutes to hours

Direct synthesis from precursors Methanesulfonyl chloride 68-82 RT to reflux 2-48 hours

Friedel-Crafts acylation approach AlCl3/FeCl3/SnCl4 65-98 65-105°C 1-48 hours

Nenitzescu reaction variant ZnCl2/Et3N 55-83 Reflux (>100°C) 18-68 hours

Table 2: Purification Techniques and Efficiency Data

Purification Method Solvent System Extraction Efficiency (%) Purity Achieved (%)

Liquid-liquid extraction MTBE/alkaline plasma 68-87 85-95

Column chromatography Hexane:EtOAc:NEt3 73-97 97.3

Crystallization Acetone/DCM 98 >99

HPLC purification Acetonitrile:Water >95 >99

Table 3: Catalytic Systems and Optimization Parameters Catalytic System Optimal Concentration Reaction Yield (%) Selectivity CYP3A4 microsomal Physiological levels Complete conversion High (N-debutylation) Zinc chloride (ZnCl2) 0.27-1.1 equivalents 75-95 Moderate Aluminum chloride (AlCl3) Lewis acid amounts 88 GoodIron(III) chloride (FeCl3) Catalytic amounts 98 Excellent Tin(IV) chloride (SnCl4) Stoichiometric 65.9 Moderate

Chromatographic Separation Techniques (High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)

Debutyldronedarone, with the molecular formula C27H37N2O5S and molecular weight of 501.24 Da, represents the primary active metabolite of dronedarone formed through N-debutylation [1] [2] [3]. The compound possesses a CAS number of 197431-02-0 and exhibits distinct chromatographic behavior that facilitates its separation from the parent compound and other metabolites [1] [4] [5].

High-Performance Liquid Chromatography with Ultraviolet Detection

The most extensively validated chromatographic method for debutyldronedarone determination employs reversed-phase high-performance liquid chromatography coupled with ultraviolet detection. The optimal separation is achieved using a Supelcosil LC-CN column (150 × 4.6 mm, 5 μm particle size) with a cyano stationary phase that provides excellent selectivity for benzofuran derivatives [6] [7]. The mobile phase composition consists of methanol, acetonitrile, water, and potassium dihydrogen phosphate buffer in the ratio of 170:85:237:7.8 (v/v) with 0.1 mL of 85% phosphoric acid, maintained at a flow rate of 1.8 mL/min [6] [7]. Under these conditions, debutyldronedarone elutes with a retention time of 4.1 minutes, demonstrating excellent separation from dronedarone (6.1 minutes) and the internal standard bepridil (5.3 minutes) [6] [7].

The chromatographic conditions provide baseline resolution with peak symmetry factors within acceptable limits. The method demonstrates excellent peak shape and minimal tailing, indicating optimal interaction between the analyte and the stationary phase [6] [7]. Temperature control at ambient conditions ensures reproducible retention times while maintaining column integrity throughout extended analytical sequences [7].

Liquid Chromatography-Tandem Mass Spectrometry

Advanced analytical protocols utilize liquid chromatography coupled with tandem mass spectrometry for enhanced sensitivity and specificity. The LC-MS/MS methodology employs a CAPCELL PAK C18 MG column (100 × 4.6 mm, 5 μm) with gradient elution using 5 mmol/L ammonium acetate-acetonitrile mobile phases, each containing 0.2% acetic acid [2]. The gradient program facilitates effective separation within 5.5 minutes total run time, with debutyldronedarone showing characteristic retention behavior on octadecylsilane stationary phases [2].

The mass spectrometric detection utilizes positive atmospheric pressure chemical ionization with multiple reaction monitoring mode. The method demonstrates superior sensitivity compared to ultraviolet detection, enabling quantification at significantly lower concentration ranges [2]. The integration of liquid chromatography with mass spectrometric detection provides unequivocal identification through molecular weight confirmation and fragmentation pattern analysis [2].

Method Development Considerations

Chromatographic method development for debutyldronedarone requires careful optimization of several critical parameters. The selection of stationary phase chemistry significantly influences retention behavior, with cyano-bonded phases providing enhanced selectivity for aromatic compounds containing electron-withdrawing groups [6] [7]. Mobile phase pH adjustment to 2.5 using phosphoric acid ensures optimal peak shape by suppressing ionization of basic nitrogen centers within the molecule [6] [7].

Buffer concentration optimization prevents peak broadening and maintains consistent retention times across analytical batches. The incorporation of triethylamine in buffer preparation improves peak symmetry for basic compounds while minimizing secondary interactions with residual silanol groups [7]. Flow rate selection balances analysis time with resolution requirements, with 1.8 mL/min providing optimal efficiency for the specified column dimensions [6] [7].

Mass Spectrometric Fragmentation Patterns

Debutyldronedarone exhibits characteristic fragmentation patterns under various ionization conditions that enable structural confirmation and quantitative analysis. The molecular ion peak appears at m/z 501.24, corresponding to the protonated molecular ion [M+H]+ [2] [3]. The fragmentation behavior provides valuable structural information and serves as the foundation for multiple reaction monitoring protocols in LC-MS/MS applications [2].

Primary Fragmentation Pathways

The most prominent fragmentation pathway involves cleavage adjacent to the nitrogen atom, resulting in the formation of characteristic product ions at m/z 86, 114, 294, and 388 [2] [3]. The fragment at m/z 86 corresponds to the butylamino propyl chain after rearrangement and charge retention on the nitrogen-containing moiety [2]. This fragmentation represents a diagnostic ion for compounds containing the butylamino propoxy side chain characteristic of dronedarone metabolites [2].

The product ion at m/z 114 results from further rearrangement following the initial cleavage, maintaining the charged nitrogen center while losing additional carbon units [2] [3]. This fragmentation pattern is consistent across different ionization conditions and serves as a reliable qualifier ion for method specificity [2]. The fragment at m/z 294 represents cleavage of the propoxy chain linkage, retaining the benzofuran core structure with the attached benzoyl group [2] [3].

Secondary Fragmentation Events

Higher energy collision-induced dissociation reveals secondary fragmentation pathways that provide additional structural information. The loss of the methanesulfonamide group generates fragments with mass differences of 113.24 Da, corresponding to the neutral loss of the sulfonamide functionality [2] [3]. This fragmentation pathway is characteristic of benzofuran derivatives containing sulfonamide substituents and serves as an additional confirmation of structural identity [2].

The benzofuran ring system demonstrates stability under collision-induced dissociation conditions, with fragmentation preferentially occurring at more labile bonds within the side chain substituents [2] [3]. The retention of the core heterocyclic structure in major fragment ions supports the identification of debutyldronedarone even in complex biological matrices [2].

High-Resolution Mass Spectrometry Insights

High-resolution mass spectrometry provides enhanced accuracy for elemental composition determination and fragmentation pathway elucidation. Studies utilizing orbitrap technology demonstrate that debutyldronedarone generates characteristic fragments at m/z 86, 114, 294, and 386 under standard collision energies [3]. The high mass accuracy measurements enable differentiation between isobaric fragments and provide confidence in structural assignments [3].

Metabolite identification studies reveal additional fragmentation patterns for hydroxylated derivatives of debutyldronedarone, with molecular ions appearing at m/z 517.24 for monohydroxylated forms [3]. These oxidized metabolites maintain similar fragmentation patterns to the parent compound, with characteristic losses corresponding to the functional group modifications [3]. The fragment ions at m/z 86, 114, and 294 remain prominent in hydroxylated derivatives, indicating preservation of the core structural features [3].

Validation of Analytical Protocols (Limit of Quantification, Precision)

Analytical method validation for debutyldronedarone follows stringent regulatory guidelines to ensure reliable quantification in biological matrices. The validation encompasses multiple parameters including linearity, precision, accuracy, specificity, and robustness across the intended analytical range [6] [7] [2].

Limit of Quantification Determination

The limit of quantification represents the lowest concentration at which debutyldronedarone can be reliably quantified with acceptable precision and accuracy. For high-performance liquid chromatography with ultraviolet detection, the validated limit of quantification is established at 10 ng/mL in human plasma [6] [7]. This sensitivity level provides adequate coverage for therapeutic drug monitoring applications where debutyldronedarone concentrations typically range from 10 to 1000 ng/mL [6] [7].

Liquid chromatography-tandem mass spectrometry demonstrates significantly enhanced sensitivity, with a validated limit of quantification of 0.200 ng/mL for both dronedarone and debutyldronedarone [2]. This improved sensitivity enables pharmacokinetic studies requiring detection of low circulating concentrations and facilitates bioequivalence assessments where precise quantification at sub-therapeutic levels is essential [2]. The lower limit of quantification is established through systematic evaluation of signal-to-noise ratios and precision requirements at low concentrations [2].

Precision Assessment

Method precision evaluation encompasses both intraday (repeatability) and interday (intermediate precision) assessments across the validated concentration range. For high-performance liquid chromatography methods, intraassay precision expressed as relative standard deviation ranges from 3.79% to 17.26% across quality control concentrations [6] [7]. The higher variability at lower concentrations reflects the inherent challenges associated with ultraviolet detection sensitivity limitations [6] [7].

Interassay precision demonstrates improved consistency, with relative standard deviation values ranging from 2.79% to 13.79% for the same analytical range [6] [7]. The enhanced interday precision indicates good method robustness and operator consistency across multiple analytical batches [6] [7]. These precision values meet regulatory acceptance criteria for bioanalytical methods, where precision should not exceed 15% at most concentration levels and 20% at the limit of quantification [6] [7].

Liquid chromatography-tandem mass spectrometry exhibits superior precision characteristics, with both intraday and interday relative standard deviations below 7.2% across the validated range [2]. The improved precision reflects the enhanced specificity and sensitivity of mass spectrometric detection compared to ultraviolet monitoring [2]. The consistent precision across concentration levels demonstrates method suitability for both therapeutic drug monitoring and pharmacokinetic applications [2].

Accuracy Evaluation

Accuracy assessment involves comparison of measured concentrations with nominal values across multiple concentration levels using quality control samples. High-performance liquid chromatography methods demonstrate accuracy ranges from -12.23% to +8.22% for intraassay evaluation and -6.85% to +10.22% for interassay assessment [6] [7]. These accuracy ranges meet regulatory requirements for bioanalytical methods, where accuracy should be within ±15% of nominal values [6] [7].

The liquid chromatography-tandem mass spectrometry method exhibits enhanced accuracy, with relative errors within ±5.1% across the validated concentration range [2]. This improved accuracy reflects the superior specificity of mass spectrometric detection and reduced matrix interference compared to ultraviolet detection [2]. The consistent accuracy across concentration levels supports method reliability for precise pharmacokinetic parameter determination [2].

Extraction Recovery and Matrix Effects

Sample preparation efficiency significantly influences method performance, particularly for complex biological matrices. The validated high-performance liquid chromatography method utilizes liquid-liquid extraction with tert-butyl methyl ether, achieving extraction yields of 68.45% to 84.56% for debutyldronedarone across the validated concentration range [6] [7]. The consistent recovery across concentrations indicates absence of concentration-dependent extraction effects [6] [7].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: van Beeren HC, Kwakkel J, Ackermans MT, Wiersinga WM, Fliers E, Boelen A. Action of specific thyroid hormone receptor α(1) and β(1) antagonists in the central and peripheral regulation of thyroid hormone metabolism in the rat. Thyroid. 2012 Dec;22(12):1275-82. doi: 10.1089/thy.2012.0135. PubMed PMID: 22985455.

3: Xie C, Yang S, Zhong D, Dai X, Chen X. Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Oct 15;879(28):3071-5. doi: 10.1016/j.jchromb.2011.09.004. Epub 2011 Sep 9. PubMed PMID: 21937291.

4: Bolderman RW, Hermans JJ, Maessen JG. Determination of the class III antiarrhythmic drugs dronedarone and amiodarone, and their principal metabolites in plasma and myocardium by high-performance liquid chromatography and UV-detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Jun 15;877(18-19):1727-31. doi: 10.1016/j.jchromb.2009.04.029. Epub 2009 Apr 24. PubMed PMID: 19427276.

5: Van Beeren HC, Jong WM, Kaptein E, Visser TJ, Bakker O, Wiersinga WM. Dronerarone acts as a selective inhibitor of 3,5,3'-triiodothyronine binding to thyroid hormone receptor-alpha1: in vitro and in vivo evidence. Endocrinology. 2003 Feb;144(2):552-8. PubMed PMID: 12538616.